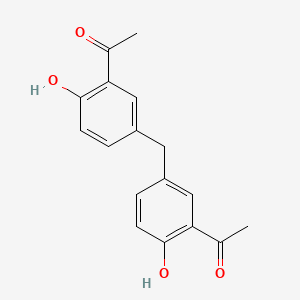
Bis-(3-acetyl-4-hydroxyphenyl)-methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(3-acetyl-4-hydroxyphenyl)-methane is a useful research compound. Its molecular formula is C17H16O4 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Estrogenic Activity:
Research indicates that Bis-(3-acetyl-4-hydroxyphenyl)-methane may exhibit estrogenic activity, which suggests it could interact with estrogen receptors in the body. Such interactions are crucial for understanding its potential role in influencing cellular proliferation and differentiation in estrogen-sensitive tissues. This property makes it a candidate for development in hormone replacement therapies or treatments for hormone-related conditions.
Antioxidant Properties:
The presence of hydroxy groups in the compound is often associated with antioxidant properties. This suggests that this compound could provide protective effects against oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Material Science Applications
Polymer Production:
Due to its chemical structure, this compound can be utilized in the synthesis of advanced polymers. The compound's ability to undergo further chemical modifications allows it to be integrated into polymer matrices, potentially enhancing their thermal stability and mechanical properties.
Coatings and Adhesives:
The compound's reactivity can also be harnessed in formulating coatings and adhesives that require specific performance characteristics, such as resistance to heat and chemicals. Its incorporation into these materials could improve durability and longevity.
Environmental Applications
Biodegradation Studies:
Investigations into the degradation pathways of similar bisphenolic compounds have highlighted the potential for microbial degradation of these substances in environmental contexts. Understanding how this compound behaves in natural environments can inform strategies for mitigating pollution from industrial sources .
Case Study 1: Estrogenic Activity Assessment
A study conducted on compounds structurally similar to this compound demonstrated significant binding affinity to estrogen receptors. The findings suggest that this compound could be further explored as a therapeutic agent in hormone-related treatments.
Case Study 2: Polymer Development
Research into the incorporation of this compound into polymer formulations showed enhanced thermal stability compared to traditional bisphenols. This advancement indicates its potential for use in high-performance materials suitable for electronics and automotive applications.
Propiedades
IUPAC Name |
1-[5-[(3-acetyl-4-hydroxyphenyl)methyl]-2-hydroxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-10(18)14-8-12(3-5-16(14)20)7-13-4-6-17(21)15(9-13)11(2)19/h3-6,8-9,20-21H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNPNCCNGRBARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650640 |
Source


|
| Record name | 1,1'-[Methylenebis(6-hydroxy-3,1-phenylene)]di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28467-22-3 |
Source


|
| Record name | 1,1'-[Methylenebis(6-hydroxy-3,1-phenylene)]di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













